molecular formula C15H19NO B7634540 (2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No. B7634540
M. Wt: 229.32 g/mol
InChI Key: ORPIDZYVJJRZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as MCMI, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of (2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease. It has also been found to exhibit anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in animal studies. However, its limited solubility in water can pose a challenge for certain experiments.

Future Directions

There are several future directions for the research on (2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One potential direction is the development of drugs targeting acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase for the treatment of various diseases. Another direction is the investigation of its potential use as an anti-inflammatory and antioxidant agent. Furthermore, the study of its mechanism of action and its effects on various physiological processes can provide valuable insights into its potential applications.

Synthesis Methods

(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methylcyclopropylamine with 3,4-dihydro-6-methylisoquinoline-1(2H)-one in the presence of a suitable catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have potential applications in various fields of research such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit activity against various targets such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs targeting these enzymes.

properties

IUPAC Name

(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-10-3-4-13-9-16(6-5-12(13)7-10)15(17)14-8-11(14)2/h3-4,7,11,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPIDZYVJJRZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCC3=C(C2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

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